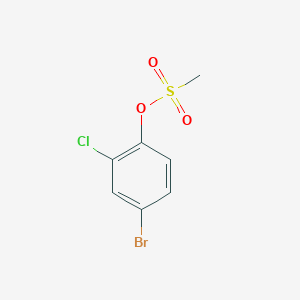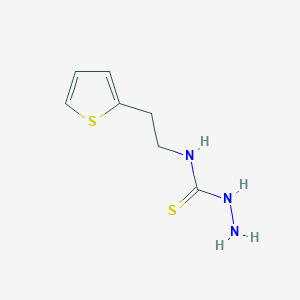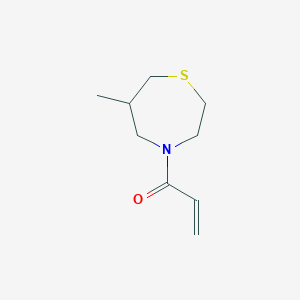
1-(6-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(6-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a thiazepane ring
Métodos De Preparación
The synthesis of 1-(6-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one typically involves the formation of the thiazepane ring followed by the introduction of the prop-2-en-1-one moiety. Specific synthetic routes and reaction conditions can vary, but common methods include:
Cyclization Reactions: Formation of the thiazepane ring through cyclization of appropriate precursors.
Alkylation and Acylation: Introduction of the methyl group and the prop-2-en-1-one moiety through alkylation and acylation reactions. Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity.
Análisis De Reacciones Químicas
1-(6-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The thiazepane ring allows for substitution reactions, where different substituents can be introduced. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
1-(6-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism by which 1-(6-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular responses.
Signal Transduction: The compound can influence signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
1-(6-Methyl-1,4-thiazepan-4-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
1-(6-Methyl-1,1-dioxo-1,4-thiazepan-4-yl)prop-2-en-1-one: This compound has a similar structure but includes additional oxygen atoms, which may alter its chemical and biological properties.
This compound derivatives: Various derivatives with different substituents can exhibit unique properties and applications. The uniqueness of this compound lies in its specific structure and the resulting chemical and biological activities.
Propiedades
IUPAC Name |
1-(6-methyl-1,4-thiazepan-4-yl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NOS/c1-3-9(11)10-4-5-12-7-8(2)6-10/h3,8H,1,4-7H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBCWTWLHQXZSHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCSC1)C(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
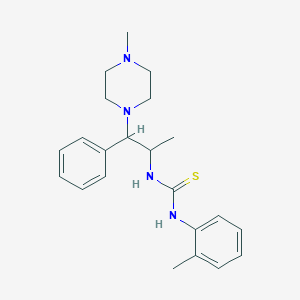
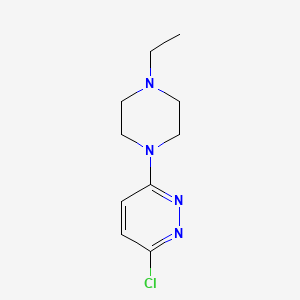
![4-morpholino-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzamide](/img/structure/B2636998.png)
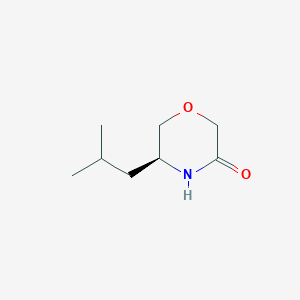
![2-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinolin-8-yl 2-methylpropanoate](/img/structure/B2637001.png)
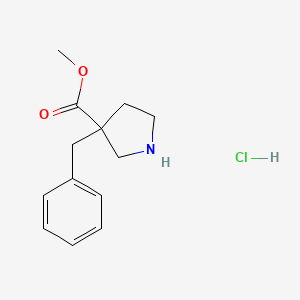
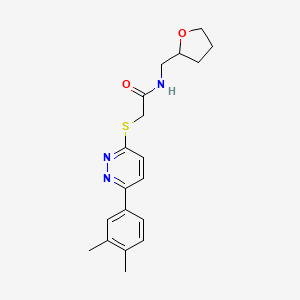
![4-tert-butyl-N-[4-({4-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-1H-imidazol-1-yl}methyl)phenyl]benzamide](/img/structure/B2637004.png)
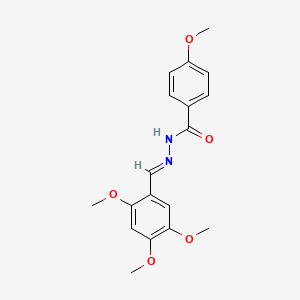
![3-{3-[4-(benzoyloxy)-3-ethoxyphenyl]-2-cyanoprop-2-enamido}benzoic acid](/img/structure/B2637009.png)
![2-(2,4-dichlorophenoxy)-N-{[3-(2-hydroxyethoxy)oxolan-3-yl]methyl}acetamide](/img/structure/B2637012.png)
![N,N'-bis[(2E)-3,6-dimethyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]nonanediamide](/img/structure/B2637014.png)
